molecular formula C9H15N3O B12942075 1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-14-2

1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12942075
CAS No.: 88723-14-2
M. Wt: 181.23 g/mol
InChI Key: SSVARMWBTXVYKF-UHFFFAOYSA-N
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Description

1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound provided for research and experimental purposes. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular formula of this compound is C9H14BrN3O, and it has a molecular weight of 260.131 g/mol . Compounds based on the imidazole structure, such as this one, are of significant interest in scientific research due to their role as synthetic intermediates and their potential biological activities . Imidazole and benzimidazole derivatives are known to be isosteres of biologically important molecules and are frequently investigated for a wide range of potential applications, including serving as ligands in coordination chemistry with various metal ions and being studied for various pharmacological properties . Researchers value this class of compounds for its versatility in developing new chemical entities and probing biological mechanisms. Handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

88723-14-2

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(butylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C9H15N3O/c1-3-4-5-10-9-11-6-8(12-9)7(2)13/h6H,3-5H2,1-2H3,(H2,10,11,12)

InChI Key

SSVARMWBTXVYKF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution or amination of an imidazole derivative bearing a suitable leaving group or reactive site with butylamine or a butylamino precursor. The ethanone group is introduced either prior to or after the amination step, depending on the synthetic route.

  • Starting materials: Imidazole derivatives such as 1H-imidazol-5-yl ethanone or related halogenated imidazole compounds.
  • Amination reagent: Butylamine or butylamino derivatives.
  • Solvents: Common solvents include ethanol, dichloromethane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
  • Catalysts: Copper(I) iodide and bases such as potassium phosphate or cesium carbonate are often used to facilitate amination reactions.
  • Temperature: Reactions are generally conducted at mild to moderate temperatures (20–140°C), depending on the step and reagents.

Representative Laboratory-Scale Preparation

A typical laboratory synthesis involves:

  • Reacting an imidazole ethanone derivative with butylamine in a suitable solvent.
  • Using a base such as potassium phosphate or cesium carbonate to deprotonate the imidazole nitrogen and promote nucleophilic substitution.
  • Employing copper(I) iodide as a catalyst under an inert atmosphere to enhance reaction efficiency.
  • Stirring the reaction mixture at temperatures ranging from room temperature to 50°C for 2 hours or longer to ensure completion.
  • Workup includes quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.

Industrial-Scale Preparation

On an industrial scale, continuous flow synthesis methods are preferred for their scalability, better control over reaction parameters, and improved yields and purity. Continuous flow reactors allow precise temperature control and efficient mixing, which are critical for the amination and ketone functionalization steps.

Detailed Reaction Conditions and Yields

Step Reactants & Catalysts Solvent Temperature Time Yield Notes
Amination of imidazole derivative with butylamine Imidazole ethanone derivative, butylamine, CuI, K3PO4 DMSO or DMF 20–50°C 2 h Moderate to high Inert atmosphere recommended
Protection of imidazole hydroxyl groups (if present) TBDPSCl, imidazole DMF Room temp 2 h ~30–40% Protecting groups used to improve selectivity
Alkylation or substitution reactions Imidazole derivatives, alkyl halides DMF 20–140°C 12 h 40–58% Higher temperature for more challenging substitutions
Continuous flow synthesis (industrial) Same as above Various Controlled Continuous Higher yields, purity Scalable and efficient

Research Findings and Analytical Data

  • NMR and Mass Spectrometry: Characterization of intermediates and final products typically involves ^1H NMR, ^13C NMR, and MS. For example, imidazole derivatives show characteristic aromatic proton signals around 7–8 ppm and aliphatic signals for butyl groups between 0.9–3.0 ppm.
  • Purification: Flash chromatography on silica gel using ethyl acetate/heptane gradients is common.
  • Yields: Laboratory yields vary from 30% to 60% depending on the step and purification efficiency.
  • Reaction Monitoring: UPLC-MS is used to monitor reaction progress and confirm product identity.

Summary of Preparation Methodology

The preparation of 1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one involves:

  • Selection of an appropriate imidazole ethanone precursor.
  • Amination with butylamine under catalytic conditions using copper(I) iodide and bases.
  • Use of polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution.
  • Control of reaction temperature and time to optimize yield.
  • Application of protecting groups if necessary to improve selectivity.
  • Purification by chromatographic techniques.
  • For industrial production, continuous flow synthesis offers advantages in scalability and product quality.

This synthesis approach is supported by diverse research data and industrial practices, ensuring reproducibility and efficiency in producing this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several imidazole-based ethanones, differing primarily in substituent groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one 2-butylamino, 5-acetyl C₉H₁₅N₃O 181.24 (calculated) Not explicitly reported; inferred reactivity from analogs
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b) 2-sulfoximine, 1-(4-methylphenyl) C₁₁H₁₃NO₂S 223.29 Intermediate in catalytic cycles; DFT-supported reactivity
1-(1H-Imidazol-1-yl)ethan-1-one 1-acetyl (imidazole N1-substituted) C₅H₆N₂O 110.11 Synthetic intermediate; used in heterocyclic chemistry
2,2,2-Trifluoro-1-(1H-imidazol-5-yl)ethan-1-one 5-trifluoroacetyl C₅H₄F₃N₂O 180.10 Fluorinated building block; enhances metabolic stability
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one 4-acetyl, 5-methyl, 2-ethenyl C₈H₁₀N₂O 150.18 High-purity material for organic synthesis
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) Benzimidazole fused with thio-oxadiazole C₁₇H₁₃N₅O₂S 359.38 Anti-inflammatory agent (63.35% inhibition)

Key Differences in Physicochemical Properties

  • Substituent Effects: The butylamino group in the target compound introduces steric bulk and basicity compared to sulfoximine (1b) or trifluoroacetyl groups. This may enhance solubility in polar solvents or alter binding affinities in biological systems .
  • Melting Points : While data for the target compound are unavailable, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit a melting point of 137.3–138.5°C, suggesting that substituents significantly influence crystallinity .
  • Biological Activity: Compounds like 4a and 4b (benzimidazole-oxadiazole hybrids) demonstrate anti-inflammatory activity, highlighting the importance of fused heterocyclic systems. The butylamino-acetyl combination in the target compound may confer unique receptor interactions .

Biological Activity

1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The compound has the following chemical characteristics:

Property Details
CAS No. 88733-74-8
Molecular Formula C9H14N3O
Molecular Weight 166.23 g/mol
IUPAC Name 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one
InChI Key DGMSONSOYJZZRU-UHFFFAOYSA-N

The biological activity of 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate interaction. Furthermore, it can modulate receptor functions through competitive or non-competitive binding, influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that compounds similar to 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives possess antifungal activity that surpasses their antibacterial and anticancer effects . This suggests that the compound may be effective against various fungal pathogens.

Anticancer Potential

Initial evaluations have also explored the anticancer potential of related imidazole derivatives. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cancer cell proliferation through various pathways, including the modulation of cell cycle proteins and apoptotic markers .

Comparative Studies

To understand the uniqueness of 1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one, it is beneficial to compare it with similar compounds:

Compound Biological Activity
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone Investigated for enzyme inhibition and receptor modulation
Imidazole derivatives Generally show higher antifungal activity compared to antibacterial effects

Case Study 1: Antifungal Efficacy

A study conducted on various imidazole derivatives demonstrated that certain substitutions on the imidazole ring significantly enhance antifungal activity. The introduction of a butylamino group was noted to improve solubility and bioavailability, leading to enhanced efficacy against fungal strains such as Candida albicans .

Case Study 2: Anticancer Activity

Another investigation focused on a series of substituted imidazole compounds, revealing that those with a butylamino substitution exhibited promising anticancer properties in vitro. The study utilized a brine shrimp lethality assay to evaluate toxicity and found that these compounds could selectively induce cytotoxicity in cancer cell lines while sparing normal cells .

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